![molecular formula C16H17N5O4 B5046350 2-{2-[(6-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}ACETIC ACID](/img/structure/B5046350.png)
2-{2-[(6-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}ACETIC ACID
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Overview
Description
2-{2-[(6-Ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid is a complex organic compound with a unique structure that combines quinazoline and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid typically involves multiple steps, starting from readily available starting materials
Formation of Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Ethoxy and Methyl Groups: The ethoxy and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Construction of Imidazole Ring: The imidazole ring can be constructed through the condensation of the quinazoline derivative with glyoxal or its equivalents under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Properties : Preliminary studies have shown that derivatives of quinazoline and imidazole can inhibit cancer cell proliferation. The presence of both structural motifs in this compound may enhance its efficacy against various cancer types.
- Antimicrobial Activity : Compounds containing quinazoline structures are known for their antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
Applications in Medicinal Chemistry
The compound's unique structure allows for several applications in drug development:
- Lead Compound Development : The structural features of 2-{2-[(6-Ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid can serve as a lead for synthesizing more potent analogs.
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Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of quinazoline derivatives, revealing that compounds similar to this compound demonstrated significant growth inhibition in breast cancer cell lines.
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Case Study on Antimicrobial Effects :
- Research conducted by the International Journal of Antimicrobial Agents highlighted the antimicrobial potential of quinazoline-based compounds against multi-drug resistant bacteria, suggesting a promising application for this compound in treating infections.
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Case Study on Anti-inflammatory Properties :
- In a study published in Pharmacology Research, imidazole derivatives showed substantial anti-inflammatory activity in animal models, indicating that the compound could be developed for therapeutic use in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-{2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[(6-Ethoxy-4-methyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol}
- 2-{2-[(6-Ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}propanoic acid
Uniqueness
The uniqueness of 2-{2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-{2-[(6-Ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its molecular characteristics, biological activities, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
The compound has the following molecular properties:
Property | Value |
---|---|
Molecular Formula | C16H17N5O3 |
Molecular Weight | 327.34 g/mol |
IUPAC Name | 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-hydroxy-5-methyl-1H-pyrimidin-6-one |
Purity | Typically ≥ 95% |
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines. For instance, derivatives of quinazoline compounds have been linked to significant anticancer activity, with some exhibiting GI50 values in the low micromolar range against colon and ovarian cancer cell lines .
The biological activity of quinazoline derivatives often involves the inhibition of key signaling pathways implicated in cancer proliferation. These compounds can act as inhibitors of kinases involved in cell growth and survival, which is crucial for therapeutic efficacy against tumors. The specific mechanism for this compound is still under investigation, but it likely involves modulation of the MAPK pathway, similar to other quinazoline derivatives .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the quinazoline core can significantly influence biological activity. The presence of ethoxy and methyl groups at specific positions enhances potency and selectivity towards cancer cells. For example, compounds with additional functional groups have shown improved cytotoxicity and selectivity compared to their simpler counterparts .
Case Studies
- Study on Anticancer Effects : A study evaluating various derivatives of quinazoline reported that the compound exhibited notable cytotoxicity against several cancer cell lines, including breast and lung cancer models. The study highlighted a correlation between structural modifications and increased potency, suggesting that further optimization could yield even more effective agents .
- Inhibition of Kinase Activity : Another research focused on the inhibition of MEK1/2 kinases by related compounds showed that similar structures could effectively inhibit tumor growth in xenograft models. This suggests that this compound may share this mechanism .
Properties
IUPAC Name |
2-[2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-3-25-9-4-5-11-10(6-9)8(2)17-15(18-11)21-16-19-12(7-13(22)23)14(24)20-16/h4-6,12H,3,7H2,1-2H3,(H,22,23)(H2,17,18,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLMJLOFJMWPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(C(=O)N3)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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